molecular formula C22H24N4O2S B2902686 8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421525-31-6

8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2902686
CAS No.: 1421525-31-6
M. Wt: 408.52
InChI Key: CVNDAMBWRVTSQL-UHFFFAOYSA-N
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Description

8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with a unique structure that combines elements of quinoline, pyrimidine, and thiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazine intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include tert-butylamine, 2-methylquinoline, and various thiazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors and automated systems to maintain consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the quinoline or thiazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.

    Pyrimidine derivatives: Compounds like thymine and cytosine, which are nucleobases in DNA.

    Thiazine derivatives: Compounds such as phenothiazine, used in antipsychotic medications.

Uniqueness

What sets 8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide apart is its unique combination of these three structural motifs

Properties

IUPAC Name

8-tert-butyl-N-(2-methylquinolin-4-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-13-9-17(15-7-5-6-8-16(15)23-13)24-20(28)14-11-26-19(27)10-18(22(2,3)4)25-21(26)29-12-14/h5-10,14H,11-12H2,1-4H3,(H,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNDAMBWRVTSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CN4C(=O)C=C(N=C4SC3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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